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Ethyl 3-acetoxyoctanoate

Gas Chromatography Retention Index Volatile Flavor Analysis

Ethyl 3-acetoxyoctanoate is a branched-chain fatty acid ester belonging to the lipid class of fatty acyl esters. This racemic molecule contains a chiral center at the 3-position and is characterized by an acetoxy functional group esterified with ethanol.

Molecular Formula C12H22O4
Molecular Weight 230.3 g/mol
CAS No. 85554-66-1
Cat. No. B1619130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-acetoxyoctanoate
CAS85554-66-1
Molecular FormulaC12H22O4
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCCCCCC(CC(=O)OCC)OC(=O)C
InChIInChI=1S/C12H22O4/c1-4-6-7-8-11(16-10(3)13)9-12(14)15-5-2/h11H,4-9H2,1-3H3
InChIKeyAYGKSMFCRAQKPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Acetoxyoctanoate (CAS 85554-66-1) Procurement Guide: Key Identifiers for Targeted Sourcing


Ethyl 3-acetoxyoctanoate is a branched-chain fatty acid ester belonging to the lipid class of fatty acyl esters [1]. This racemic molecule contains a chiral center at the 3-position and is characterized by an acetoxy functional group esterified with ethanol. Naturally occurring in pineapple and pear fruit [2], it is employed primarily as a flavoring substance and synthetic intermediate. Basic physicochemical characterization includes a molecular weight of 230.30 g·mol⁻¹, an estimated log Kow of 3.28, and a boiling point of approximately 251 °C [3][4].

Why Ethyl 3-Acetoxyoctanoate Cannot Be Randomly Substituted with Methyl or Hydroxyl Analogs in Flavor and Fragrance Applications


The 3-acetoxyoctanoate scaffold exhibits pronounced ester-group-dependent physicochemical behavior that directly impacts sensory performance and regulatory compliance [1][2]. Simply interchanging the ethyl ester for the methyl analog (CAS 35234-21-0) or a non-acetoxy derivative introduces measurable shifts in gas-chromatographic retention, lipophilicity, volatility, and water solubility—parameters that govern flavor release, headspace partitioning, and analytical detectability [3]. Furthermore, divergent global regulatory status between the ethyl and methyl variants means that a substitution may violate food-contact or flavoring regulations in certain jurisdictions [4]. The quantitative evidence below demonstrates why purposeful selection, rather than generic substitution, is required.

Quantitative Differentiation of Ethyl 3-Acetoxyoctanoate Versus Its Closest Analogs: Evidence for Informed Procurement Decisions


GC Retention Index Differentiation on DB-1 and DB-Wax: Direct Comparison with Methyl 3-Acetoxyoctanoate

In the same gas-chromatographic system (DB-1 column, 50 m × 0.32 mm, 1.05 μm film, He carrier, 2 °C/min ramp), Ethyl 3-acetoxyoctanoate elutes at Kovats Retention Index (RI) 1441, whereas Methyl 3-acetoxyoctanoate elutes at RI 1365, yielding a ΔRI of +76 units [1]. On a polar DB-Wax column, the ethyl ester shows RI 1898, while the methyl ester shows RI 1864 (ΔRI +34) [2]. This consistent shift confirms that the ethyl ester is significantly more retained, providing superior separation from early-eluting matrix interferences in complex food or botanical extracts.

Gas Chromatography Retention Index Volatile Flavor Analysis

Dividing Line in Lipophilicity: log Kow Difference Between Ethyl and Methyl 3-Acetoxyoctanoate

Using the KOWWIN v1.67 estimation model (EPI Suite), Ethyl 3-acetoxyoctanoate has a log Kow of 3.28, whereas Methyl 3-acetoxyoctanoate has a log Kow of 2.79 [1][2]. The Δlog Kow of +0.49 indicates that the ethyl ester is approximately 3.1-fold more lipophilic than its methyl counterpart. This difference directs the compound toward lipid-rich phases in food matrices and influences partitioning into non-aqueous solvents during extraction workup.

Lipophilicity Partitioning Flavor Release

Volatility and Headspace Performance: Vapor Pressure Comparison with the Methyl Ester

Ethyl 3-acetoxyoctanoate exhibits a mean estimated vapor pressure of 0.0253 mm Hg at 25 °C, while Methyl 3-acetoxyoctanoate is approximately 2.6-fold more volatile at 0.0651 mm Hg (EPI Suite MPBPVP v1.43 estimates) [1][2]. This reduced volatility for the ethyl ester translates to a higher flash point (102.2 °C vs. ~92.5 °C for the methyl ester) and lower evaporative losses during thermal processing of flavor formulations.

Vapor Pressure Volatility Headspace Analysis

Regulatory Status Divergence: EU Flavoring Approval vs. FEMA GRAS Designation

Ethyl 3-acetoxyoctanoate is listed as flavoring substance 09.862 in the EU Union List of Flavouring Substances, authorizing its use in food flavorings within the European Union [1]. In contrast, the methyl homolog (FEMA 4454, JECFA 1956) carries FEMA GRAS affirmation for use in the United States, but does not appear under the same EU regulatory pathway [2]. This jurisdictional divergence means that a European manufacturer substituting the methyl ester for the ethyl ester would risk non-compliance with EU food flavoring regulations, and vice versa for US-bound products.

Food Flavoring Regulation EU Flavourings List FEMA GRAS

Aqueous Solubility Contrast: Implications for Beverage Formulation

EPI Suite estimates indicate that Ethyl 3-acetoxyoctanoate has a water solubility of 48.12 mg/L at 25 °C, whereas Methyl 3-acetoxyoctanoate is approximately 3.1-fold more soluble at 150.2 mg/L [1][2]. This lower aqueous solubility of the ethyl ester can be advantageous for creating stable oil-in-water emulsions or for reducing aqueous-phase degradation, while the higher solubility of the methyl ester may be preferred for clear beverage applications requiring complete dissolution.

Water Solubility Beverage Flavoring Formulation Stability

Boiling Point Elevation: Processing Window Advantage Over the Methyl Ester

The estimated boiling point of Ethyl 3-acetoxyoctanoate is 251.37 °C (Stein & Brown method), which is approximately 18 °C higher than the boiling point of Methyl 3-acetoxyoctanoate at 233.49 °C [1][2]. This elevated boiling point extends the thermal processing window for the ethyl ester, reducing distillative losses during spray-drying, extrusion, or high-temperature baking where short-duration thermal excursions are common.

Boiling Point Thermal Processing Flavor Encapsulation

High-Value Application Scenarios for Ethyl 3-Acetoxyoctanoate Driven by Quantitative Differentiation Evidence


Precision GC-MS Identification and Quantification in Pineapple-Derived Flavor Fingerprinting

Leveraging the distinct Kovats RI signature (RI 1441 on DB-1, RI 1898 on DB-Wax) established in the Wu et al. (1991) and Umano et al. (1992) studies [1][2], analytical laboratories can unambiguously differentiate Ethyl 3-acetoxyoctanoate from its methyl homolog in complex pineapple volatile extracts. The +76 RI gap on DB-1 guarantees baseline resolution, enabling reliable peak assignment without co-elution interference.

EU-Compliant Flavor Formulation for Bakery and Confectionery Products

Because Ethyl 3-acetoxyoctanoate is designated as EU Flavoring Substance 09.862 [3], it is the legally required form for flavor houses supplying the European market. Its lower vapor pressure (0.0253 mm Hg) and higher boiling point (251.37 °C) compared to the methyl ester [4] make it particularly suited for high-temperature baked goods, where reduced volatility minimizes flavor loss during oven baking and extends the perceptual shelf life of the product.

Lipid-Based Flavor Delivery Systems Requiring Controlled Release

The enhanced lipophilicity (log Kow 3.28 vs. 2.79 for the methyl ester) and lower water solubility (48.12 mg/L) [4] position the ethyl ester as an optimal flavor payload for oil-in-water emulsions, fat-based encapsulations, and lipid-rich matrices. The compound partitions preferentially into the oil phase, enabling a slower, more controlled release profile that reduces the initial flavor burst and extends the overall duration of flavor perception.

Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

The presence of a chiral center at the 3-position, combined with the orthogonal protection of the carboxylic acid as the ethyl ester and the alcohol as the acetate, makes Ethyl 3-acetoxyoctanoate a versatile chiral intermediate for medicinal chemistry [5]. Selective deprotection of either the acetate or the ethyl ester enables divergent functionalization pathways that are not accessible with the methyl ester due to differences in steric demand and deprotection conditions.

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